Bromo-PEG5-t-butyl ester

Overview

Description

Bromo-PEG5-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. This compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromo-PEG5-t-butyl ester typically involves the reaction of a PEG derivative with a brominating agent and a t-butyl protecting group. The reaction conditions often include the use of solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination and protection of the carboxyl group .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through techniques such as column chromatography or recrystallization.

Types of Reactions:

Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines are commonly used. The reactions are typically carried out in solvents like DCM, DMF, or DMSO at room temperature.

Deprotection: Acidic conditions using TFA or HCl are employed to remove the t-butyl protecting group, usually at room temperature or slightly elevated temperatures

Major Products Formed:

Nucleophilic Substitution: The major products are PEG derivatives with different functional groups replacing the bromide.

Deprotection: The major product is the free carboxyl PEG derivative

Scientific Research Applications

Structure and Functional Groups

The structure of Bromo-PEG5-t-butyl ester includes:

- A bromide group, which acts as an excellent leaving group for nucleophilic substitution reactions.

- A t-butyl protected carboxyl group that can be deprotected under acidic conditions, allowing for further functionalization.

Applications in Scientific Research

This compound has a wide range of applications across various fields:

Drug Delivery Systems

- Drug Conjugation : This compound is utilized to link therapeutic agents with biomolecules, enhancing their efficacy and specificity. The PEG moiety increases solubility and reduces immunogenicity, which prolongs circulation time in vivo .

- Targeted Delivery Systems : By modifying drug properties, this compound facilitates the design of systems that deliver drugs directly to target sites, thereby minimizing side effects .

- Enhancing Cellular Uptake : Preliminary studies indicate that this compound may improve the cellular uptake of drugs due to favorable interactions with cell membranes.

Bioconjugation Strategies

- The bromide group allows for efficient nucleophilic substitution reactions, enabling the attachment of various biomolecules such as proteins and drugs. This capability is crucial for developing targeted bioconjugates in therapeutic applications .

Polymer Chemistry

- In polymer synthesis, this compound serves as a versatile linker for creating complex molecules and polymers. Its unique structure allows for the incorporation of diverse functional groups through nucleophilic substitution reactions .

Industrial Applications

- The compound is also applied in the production of specialty chemicals and materials with specific properties, leveraging its hydrophilicity and reactivity .

Case Study 1: Drug Delivery Enhancement

In a study focusing on drug delivery systems, researchers utilized this compound to create conjugates with anticancer agents. The results demonstrated improved solubility and bioavailability of the drugs in physiological conditions, leading to enhanced therapeutic efficacy.

Case Study 2: Bioconjugation Techniques

Another research effort involved using this compound for bioconjugation with antibodies. The study highlighted how the bromide group facilitated efficient coupling reactions, resulting in stable antibody-drug conjugates that showed promise in targeted cancer therapies .

Case Study 3: Polymer Synthesis

A recent investigation explored the use of this compound as a linker in polymer synthesis. The findings indicated that polymers formed with this compound exhibited enhanced mechanical properties and increased hydrophilicity, making them suitable for biomedical applications .

Mechanism of Action

The mechanism of action of Bromo-PEG5-t-butyl ester primarily involves its role as a linker and a solubility enhancer. The bromide group facilitates nucleophilic substitution reactions, allowing the introduction of various functional groups. The t-butyl protected carboxyl group can be deprotected to yield a free carboxyl group, which can further react with other molecules. The PEG spacer increases the solubility of the compound in aqueous media, making it suitable for various applications .

Comparison with Similar Compounds

- Bromo-PEG3-t-butyl ester

- Bromo-PEG4-t-butyl ester

- Bromo-PEG6-t-butyl ester

Comparison: Bromo-PEG5-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG derivatives like Bromo-PEG3-t-butyl ester, it offers better solubility in aqueous media. On the other hand, longer PEG derivatives like Bromo-PEG6-t-butyl ester may offer higher solubility but could be less reactive due to steric hindrance .

Biological Activity

Bromo-PEG5-t-butyl ester is a polyethylene glycol (PEG) derivative that has garnered attention for its potential biological applications, particularly in drug delivery systems and bioconjugation strategies. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 429.4 g/mol. The compound features a bromide group, which serves as an excellent leaving group in nucleophilic substitution reactions, and a t-butyl protected carboxyl group that can be deprotected under acidic conditions . The presence of a PEG spacer enhances the compound's hydrophilicity, improving its solubility in aqueous environments, which is crucial for biological applications .

The biological activity of this compound primarily revolves around its ability to facilitate drug delivery through bioconjugation. The PEG moiety not only increases solubility but also reduces immunogenicity, prolonging the circulation time of conjugated drugs in vivo. The bromine atom allows for efficient nucleophilic substitution reactions, enabling the attachment of various biomolecules such as proteins and drugs, thereby creating targeted delivery systems .

Applications in Drug Delivery

This compound has shown promise in various applications:

- Drug Conjugation : It is utilized to link therapeutic agents with biomolecules, enhancing their efficacy and specificity.

- Targeted Delivery Systems : The compound's ability to modify drug properties allows for the design of systems that can deliver drugs directly to target sites, reducing side effects .

- Enhancing Cellular Uptake : Preliminary studies suggest that this compound may improve cellular uptake of drugs due to favorable interactions with cell membranes.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with other PEG derivatives:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Bromo-PEG24-t-butyl ester | Bromide, t-butyl ester | Longer PEG chain; potentially different solubility properties |

| Methoxy-PEG5-t-butyl ester | Methoxy, t-butyl ester | Lacks bromine; primarily for stabilization |

| Amino-PEG5-t-butyl ester | Amino group, t-butyl ester | Provides reactive amine functionality for further conjugation |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Bioconjugation Studies : Research indicated that this compound could effectively conjugate with antibodies, enhancing their targeting capabilities towards cancer cells. This was demonstrated through improved binding affinity and specificity in vitro .

- Pharmacokinetics : Pharmacokinetic evaluations showed that compounds modified with this compound exhibited extended half-lives in circulation compared to their unmodified counterparts. For instance, a study reported a mean clearance rate of 29.4 mL/min/kg post-administration, indicating favorable distribution profiles .

- Cell Viability Assays : In vitro assays using breast cancer cell lines (MCF-7, SK-BR-3) demonstrated that drug conjugates utilizing this compound significantly inhibited cell growth compared to controls. However, potency varied depending on the specific nucleophile used during synthesis .

Q & A

Basic Research Questions

Q. What are the key functional groups in Bromo-PEG5-t-butyl ester, and how do they influence its reactivity in bioconjugation?

- This compound contains a bromine atom (leaving group) and a terminal hydroxyl group. The bromine facilitates nucleophilic substitution reactions (e.g., with amines or thiols), while the hydroxyl allows further derivatization via esterification or coupling reactions. The PEG spacer enhances hydrophilicity and solubility in aqueous media, critical for biological applications .

Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Use 1H/13C NMR to confirm the PEG chain length and t-butyl ester integrity. HPLC (reverse-phase C18 column, acetonitrile/water gradient) verifies purity (>95% is typical for research-grade material). Mass spectrometry (MS) validates molecular weight (e.g., MALDI-TOF for PEG polymers). FT-IR can confirm functional groups (C-Br stretch at ~600 cm⁻¹) .

Q. How can researchers mitigate hydrolysis of the t-butyl ester during storage or reactions?

- Store the compound at -20°C under anhydrous conditions (argon atmosphere). Avoid prolonged exposure to moisture by using dry solvents (e.g., DMF, DCM) and molecular sieves. For reactions, maintain pH <7 and limit reaction time in aqueous environments .

Advanced Research Questions

Q. How can reaction conditions be optimized for conjugating this compound to amine-containing biomolecules (e.g., peptides)?

- Experimental design : Use a Taguchi method to test variables:

- Factors : Molar ratio (1:1 to 1:5), temperature (4–37°C), solvent (DMF vs. PBS), and reaction time (2–24 hrs).

- Response : Conjugation efficiency (quantified via LC-MS or fluorescence labeling).

- Analysis : ANOVA identifies the most influential parameters (e.g., molar ratio contributes >70% to yield) .

Q. What strategies resolve contradictions in solubility data when using this compound in mixed solvent systems?

- Contradictions may arise from PEG’s temperature-dependent solubility. Methodological steps:

- Phase diagrams : Map solubility in water/organic mixtures (e.g., THF, acetonitrile) across temperatures.

- Dynamic light scattering (DLS) : Monitor aggregation at varying concentrations.

- Co-solvent optimization : Use 10–20% DMSO to enhance solubility without destabilizing biomolecules .

Q. How can researchers validate the absence of residual bromine in conjugation products?

- Post-reaction analysis :

- ICP-MS quantifies residual bromine (detection limit <1 ppm).

- X-ray photoelectron spectroscopy (XPS) confirms the absence of Br 3d peaks in purified products.

- Control experiments with bromine-free analogs verify reaction specificity .

Q. Methodological Frameworks for Research Design

Q. How to formulate a focused research question on this compound’s role in drug delivery systems?

- Apply the PICO framework :

- Population/Problem : Nanoparticle-drug conjugates with low stability.

- Intervention : this compound as a crosslinker.

- Comparison : PEG-diacid or maleimide-PEG alternatives.

- Outcome : Serum stability (half-life via size-exclusion chromatography) .

Q. What ethical considerations apply when designing in vivo studies with PEGylated compounds?

- FINER criteria : Ensure studies are Feasible (dose within LD50 limits), Novel (address PEG immunogenicity), and Ethical (IACUC-approved protocols). Include controls for PEG-induced complement activation .

Q. Data Analysis and Reproducibility

Q. How to troubleshoot inconsistent yields in this compound-mediated protein labeling?

- Root-cause analysis :

- Batch variability : Compare NMR/HPLC data across synthesis batches.

- Steric hindrance : Test spacer length (PEG3 vs. PEG5) using SPR binding assays.

- Quenching efficiency : Add excess cysteine to terminate reactions and prevent over-labeling .

Q. What statistical methods are appropriate for comparing PEGylation efficiency across multiple experimental groups?

- Use multivariate ANOVA to account for factors like PEG length, pH, and temperature. Pair with Tukey’s HSD post-hoc test to identify significant differences (p<0.05). For non-normal data, apply Kruskal-Wallis tests .

Q. Tables for Key Parameters

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Reaction pH | 6.5–7.5 | pH-stat titration |

| Molar ratio (compound:target) | 1:3–1:5 | UV-Vis (λ=280 nm for proteins) |

| Storage temperature | -20°C (under argon) | Stability studies (HPLC) |

Properties

IUPAC Name |

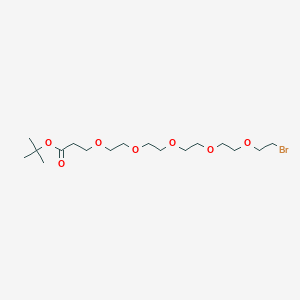

tert-butyl 3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33BrO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAPOEDUPYZKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.